Bremelanotide
Overview
Description
Bremelanotide is a synthetic peptide that acts as a melanocortin receptor agonist. It is primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women. This compound is known for its ability to activate melanocortin receptors, which play a significant role in sexual arousal and desire .
Mechanism of Action
Target of Action
Bremelanotide, also known as PT-141, is a synthetic peptide that primarily targets melanocortin receptors in the brain . These receptors, specifically MC1R, MC3R, MC4R, MC5R, and MC2R, play a crucial role in various physiological functions . Among these, MC4R is particularly significant as it is involved in sexual function and behavior .
Mode of Action
This compound acts as an agonist of melanocortin receptors . It binds to these receptors, especially MC4R, leading to their activation . The exact mechanism by which this agonism translates into a clinical effect is still under investigation .
Biochemical Pathways
The activation of melanocortin receptors by this compound influences several biochemical pathways. MC3R and MC4R, found in the hypothalamus, are involved in food intake and energy homeostasis . The activation of these receptors by this compound could potentially influence these pathways.
Pharmacokinetics
This compound is administered via subcutaneous injection, and its bioavailability is approximately 100% . It is metabolized through the hydrolysis of peptide bonds . The elimination half-life of this compound is about 2.7 hours, and it is excreted through urine (64.8%) and feces (22.8%) .
Result of Action
The primary result of this compound’s action is the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . By activating melanocortin receptors, this compound may increase libido and enhance sexual response . .
Action Environment
The action of this compound is primarily within the central nervous system
Biochemical Analysis
Biochemical Properties
Bremelanotide interacts with various biomolecules, primarily the melanocortin receptors MC3R and MC4R . These receptors are found in the hypothalamus and are involved in food intake and energy homeostasis . By activating these receptors, this compound can influence biochemical reactions related to sexual desire and arousal .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It operates by binding to melanocortin receptors in the brain, particularly within the hypothalamus . This area is critical for hormonal regulation and motivational behaviors. Upon activation, these receptors trigger a cascade of neurological events, leading to increased sexual desire and arousal .
Molecular Mechanism
The molecular mechanism of this compound involves its agonistic action on several melanocortin receptors, with the highest affinity for MC1R and MC4R . It is known that MC4R receptors are present in many areas of the central nervous system .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to last between 24-72 hours after administration . It is recommended not to use more than two injections weekly . The stability of this compound is such that un-reconstituted lyophilized powder should be stored under refrigeration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have potentially positive effects relating to hemorrhagic shock and reperfusion injury . The peptide can curb bodily irritation brought upon by various pathogens and irritants and can minimize the damage or dysfunction of blood vessels and other associated tissues .
Metabolic Pathways
This compound is a 7 amino acid peptide, and its metabolism consists of multiple hydrolysis reactions . Approximately 64.8% of a radiolabelled dose is excreted in the urine, and 22.8% of the dose is recovered in the feces .
Transport and Distribution
This compound is typically administered via subcutaneous injection, meaning it is injected into the fatty tissue just beneath the skin . This method allows for the peptide to be transported and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it acts on melanocortin receptors . The peptide initiates its action in the hypothalamus, leading to downstream effects on sexual desire and arousal .
Preparation Methods
Bremelanotide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cyclization to form the final peptide structure. The process includes the use of various reagents such as Fmoc-protected amino acids, coupling agents like HOBt and DIC, and deprotection agents like piperidine .
For industrial production, a solid-liquid phase synthesis method is often employed. This method involves synthesizing dipeptide fragments in the liquid phase and coupling them to a solid resin. The final product is obtained through cyclization and purification steps, ensuring high purity and yield .
Chemical Reactions Analysis
Bremelanotide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties and activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include cyclic and linear peptide variants .
Scientific Research Applications
Bremelanotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: this compound is used to investigate the role of melanocortin receptors in various physiological processes, including sexual arousal and appetite regulation.
Medicine: It is primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women.
Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting melanocortin receptors.
Comparison with Similar Compounds
Bremelanotide is unique compared to other similar compounds due to its specific action on melanocortin receptors. Similar compounds include:
Flibanserin: A centrally-acting agent used for the treatment of hypoactive sexual desire disorder. Unlike this compound, flibanserin acts on serotonin receptors.
Melanotan II: Another melanocortin receptor agonist, primarily used for its tanning effects. .
This compound’s uniqueness lies in its targeted action on melanocortin receptors, making it a more effective and specific treatment for hypoactive sexual desire disorder.
Biological Activity
Bremelanotide, a cyclic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone, has garnered attention for its role in enhancing sexual desire and addressing hypoactive sexual desire disorder (HSDD) in premenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound primarily acts as an agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is implicated in various physiological functions including appetite regulation and sexual behavior. The modulation of these receptors influences neurotransmitter pathways associated with sexual arousal and desire. Specifically, this compound is believed to enhance excitatory pathways while inhibiting those that lead to sexual inhibition, thus improving sexual responsiveness and desire in women with HSDD .
Study Overview
This compound's efficacy was evaluated through two pivotal phase 3 clinical trials (RECONNECT studies), which included 1,267 premenopausal women diagnosed with HSDD. Participants were randomized to receive either this compound (1.75 mg subcutaneously) or a placebo over a 24-week period. The primary endpoints were measured using the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale (FSDS) .
Results Summary
The results from both studies demonstrated statistically significant improvements in sexual desire and reductions in distress associated with low sexual desire:
Study | Change in FSFI-D | P-Value | Change in FSDS-DAO | P-Value |
---|---|---|---|---|
Study 301 | 0.30 | <0.001 | -0.37 | <0.001 |
Study 302 | 0.42 | <0.001 | -0.29 | 0.005 |
Integrated Studies | 0.35 | <0.001 | -0.33 | <0.001 |
These findings indicate that this compound significantly enhances sexual desire compared to placebo, with responder rates of approximately 58% for this compound versus 36% for placebo .
Safety Profile
This compound was generally well-tolerated among participants, although some adverse effects were noted:
- Nausea : 40%
- Flushing : 21%
- Headache : 12%
Most adverse events were mild to moderate in intensity, indicating a favorable safety profile for long-term use .
Long-Term Efficacy
In an open-label extension of the RECONNECT studies lasting up to 76 weeks, patients continued to experience sustained improvements in sexual desire and reductions in distress, reinforcing the long-term efficacy of this compound . The changes observed in FSFI-D scores were greater than the minimal clinically important difference of +0.6, indicating meaningful clinical benefits over time .
Case Studies and Additional Research Findings
Several case studies have further elucidated the role of this compound in clinical practice:
- Case Study A : A 39-year-old woman with a history of HSDD reported significant improvements in sexual satisfaction and frequency of sexual activity after initiating this compound treatment.
- Case Study B : Another participant noted a marked reduction in anxiety related to sexual performance after consistent use of this compound over six months.
These anecdotal reports align with clinical trial findings, suggesting that this compound not only improves physiological responses but also enhances psychological well-being related to sexual health.
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893711 | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
189691-06-3 | |
Record name | Bremelanotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREMELANOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.